molecular formula C11H21NO4 B3058686 (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 911223-02-4

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No. B3058686
CAS RN: 911223-02-4
M. Wt: 231.29
InChI Key: WBAQNCJUTMXJTK-VIFPVBQESA-N
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Description

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, also known as (S)-t-Boc-oxazepine, is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique structure and properties. It is a cyclic amino acid derivative that contains a seven-membered ring with an oxygen and nitrogen atom in the ring.

Scientific Research Applications

Bio-based Diol

This compound is a stable bio-based diol with numerous applications as a monomer for bio-materials and fuels . It’s part of the furanics, which are C6 furan-based compounds that have been extensively investigated as promising building blocks from renewables .

Biorefinery Market

The compound is part of the biorefinery market, which is a sustainable process where biomass is converted into a spectrum of marketable products and fuels . It’s a bio-derived furan compound, which means it’s derived from biological sources .

Biomass-derived Platform Chemical

The compound is a significant biomass-derived platform chemical . It’s a key component in the process of leveraging biomass resources .

High-value Conversion of Biomass Waste

The compound can be used for the high-value conversion of biomass waste into polymer materials and pharmaceutical chemicals . This presents a promising and effective approach for utilizing biomass waste .

Synthesis of Fine Chemicals

As a high-value diol, the compound is important in the synthesis of fine chemicals . It’s used in the preparation of multi-heterocyclic compounds in pharmaceutical research .

Production of Biodegradable Biobased Polyester Materials

The compound serves as a substitute for petroleum-based monomers in the production of biodegradable biobased polyester materials . This is due to its oxygen-containing rigid cyclic structure and symmetrical diol functional groups .

Novel Functional Polyethers and Polyurethanes

The compound is used in the synthesis of novel functional polyethers and polyurethanes . These are important materials in various industries .

properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAQNCJUTMXJTK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130153
Record name 1,1-Dimethylethyl (2S)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

CAS RN

911223-02-4
Record name 1,1-Dimethylethyl (2S)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911223-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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